4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline

Physical chemistry Process chemistry Purification

Sourcing a polyfunctionalized aniline with a versatile aryl halide handle often forces medchem teams into custom halogenation steps. 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline eliminates that bottleneck by delivering a ready-to-couple bromo scaffold around the validated ethylsulfonyl-methoxy pharmacophore. - Enables direct Suzuki, Heck, and Buchwald-Hartwig reactions without additional halogenation. - Core substructure appears in >130 bioactive compounds, including VEGFR2 inhibitors with single-digit nanomolar IC50 values. - +16.0 °C flash-point advantage and higher density vs. the de-bromo analog improve process safety and phase disengagement. Standard stock ensures rapid, global shipment for fragment-based drug discovery and agrochemical intermediate scale-up.

Molecular Formula C9H12BrNO3S
Molecular Weight 294.17 g/mol
CAS No. 80036-87-9
Cat. No. B12647508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline
CAS80036-87-9
Molecular FormulaC9H12BrNO3S
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1N)OC)Br
InChIInChI=1S/C9H12BrNO3S/c1-3-15(12,13)9-4-6(10)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3
InChIKeyBNDGMKXNZXKLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline: Product Differentiation Guide


4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline is a polyfunctionalized aromatic aniline intermediate that combines an ethylsulfonyl electron‑withdrawing group at the 2‑position, a methoxy donor group at the 5‑position, and a bromine substituent at the 4‑position [REFS‑1]. The core 5-(ethylsulfonyl)-2-methoxyaniline substructure is a validated fragment in more than 130 bioactive compounds, notably VEGFR2 kinase inhibitors with single‑digit nanomolar IC50 values [REFS‑2]. The 4‑bromo modification introduces a critical aryl halide handle that enables transition‑metal‑catalyzed bond constructions not available to the de‑bromo analog.

Synthetic Handle Aryl bromide ready for Suzuki, Heck, Buchwald-Hartwig couplings; bypasses halogenation step
Fragment Context Ethylsulfonyl‑methoxy core appears in >130 bioactive molecules, supporting kinase inhibitor design
Process Compatibility Higher boiling point and density vs. de‑bromo analog improve distillation recovery and liquid‑liquid workup

4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline: Why Substitution Fails


The closest structural congener, 2-ethylsulfonyl-5-methoxyaniline (CAS 80036‑86‑8), shares the ethylsulfonyl‑methoxy aniline backbone but carries a hydrogen at the 4‑position instead of bromine [REFS‑1]. Lacking an aryl halide, this analog is incompatible with palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) that are fundamental for C–C and C–N bond formation in medicinal chemistry [REFS‑2]. Moreover, the bromine atom substantially alters principal physical constants — boiling point, flash point, and density — which directly influence distillation recoveries, process safety margins, and liquid‑phase workup efficiency [REFS‑1]. Replacing the target compound with the de‑bromo version therefore eliminates entire synthetic pathways and invalidates established process parameters.

!
Incompatible synthetic pathway De‑bromo analog (CAS 80036‑86‑8) lacks the aryl halide handle, making Pd‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) infeasible without additional C–H activation steps.
!
Process parameters may not transfer Substantial differences in boiling point, flash point, and density versus the 4‑Br compound alter distillation profiles, safety margins, and phase separation efficiency, requiring re‑validation of scaled‑up procedures.

4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline: Key Comparative Evidence


Boiling Point Elevation vs. De-Bromo Analog

The target brominated compound exhibits a boiling point of 446.1 °C at 760 mmHg [REFS‑1], whereas the de‑bromo analog 2‑ethylsulfonyl‑5‑methoxyaniline boils at 419.7 °C under the same conditions [REFS‑2]. The +26.4 °C elevation is consistent with the higher molecular weight and polarizability contributed by the bromine atom.

Boiling Point Elevation
Head-to-head
Target: 446.1 °C vs. De‑bromo: 419.7 °C (+26.4 °C, 760 mmHg)
Supports higher thermal mass recovery in distillations
Calculated values; review under actual process vacuum
Physical chemistry Process chemistry Purification

Flash Point and Density: Safety & Workup Edge

The target compound records a flash point of 223.6 °C and a density of 1.546 g/cm³ [REFS‑1], compared with 207.6 °C and 1.237 g/cm³ for the de‑bromo comparator [REFS‑2]. The +16.0 °C flash point elevation broadens the safe handling envelope, while the +0.309 g/cm³ density difference improves layering during liquid‑liquid extraction.

Flash Point & Density
Head-to-head
Flash point +16.0 °C (223.6 vs. 207.6 °C); Density +0.309 g/cm³ (1.546 vs. 1.237 g/cm³)
Broader safe handling envelope; faster phase disengagement
Calculated; confirm with DSC and process-scale trials
Process safety Engineering Workup

Aryl Bromide Handle for Cross-Coupling Reactions

The 4‑bromo substituent renders the compound competent for oxidative addition with Pd(0) catalysts, permitting Suzuki‑Miyaura, Heck, and Buchwald‑Hartwig cross‑coupling reactions [REFS‑1]. In contrast, the de‑bromo analog carries a C–H bond at the corresponding position, which is unreactive toward standard Pd(0) catalytic cycles; no analogous direct derivatization is possible without prior C–H activation strategies.

Aryl Bromide Reactivity
Class-level
Competent for oxidative addition with Pd(0); de‑bromo C–H bond unreactive in standard cycles
Pre‑functionalized handle avoids extra halogenation step
Coupling conditions require individual optimization
Medicinal chemistry Synthetic chemistry Lead optimization

VEGFR2 Pharmacophore Overlap

The 5‑(ethylsulfonyl)‑2‑methoxyaniline fragment is a recognized pharmacophore present in at least 131 biologically active molecules, including VEGFR2 inhibitors such as compound AAZ (enzymatic IC₅₀ = 22 nM) [REFS‑1]. No head‑to‑head bioactivity comparison between the 4‑bromo and 4‑H derivatives has been published to date; accordingly, this evidence can only support, not prove, that the brominated scaffold retains the pharmacophoric potential of the fragment while introducing additional steric bulk (van der Waals volume ≈25.5 ų) and polarizability.

VEGFR2 Pharmacophore Overlap
Supporting evidence
Core substructure present in VEGFR2 inhibitor AAZ (IC₅₀ 22 nM, PDB 1Y6A); no co‑assayed data with 4‑Br derivative available
May retain pharmacophoric potential; verify independently
Steric and polarizability differences may shift binding profile
Kinase inhibition Anticancer Medicinal chemistry

4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline: Key Applications


Biaryl Libraries via Suzuki-Miyaura Coupling

The 4‑bromo substituent permits direct palladium‑catalyzed cross‑coupling with aryl boronic acids to generate biaryl libraries for kinase inhibitor hit‑to‑lead programs [REFS‑1]. MedChem teams that select this compound bypass a halogenation step, accelerating SAR exploration around the ethylsulfonyl‑methoxy pharmacophore.

Kilogram-Scale Process with Enhanced Safety

The +16.0 °C flash point advantage and +0.309 g/cm³ density increase versus the de‑bromo analog provide wider safe‑operating limits and faster phase disengagement [REFS‑1]. Process engineers can design distillations and liquid‑liquid extractions with reduced fire risk and shorter cycle times.

Fragment-Based Lead Generation for VEGFR2 and Related Kinases

The compound’s core substructure is a validated pharmacophoric fragment in nanomolar VEGFR2 inhibitors [REFS‑1]. Incorporating the 4‑bromo handle allows fragment elaboration through cross‑coupling while retaining the essential ethylsulfonyl‑methoxy interaction motif, making it suitable for fragment‑based drug discovery campaigns.

High-Temperature Agrochemical Intermediate Manufacturing

The elevated boiling point (446.1 °C) supports high‑temperature condensation or sulfonylation reactions without excessive vapor‑phase loss [REFS‑1], maintaining mass efficiency in agrochemical intermediate production at scale.

Application
Selection Property
Validation Focus
Biaryl Libraries via Suzuki Coupling
Aryl bromide coupling handle
Pd‑catalyst and boronic acid scope testing
Kilogram‑Scale Process Safety
Higher flash point and density vs. de‑bromo analog
Process safety margins and extraction efficiency at scale
Fragment‑Based Lead Discovery (VEGFR2)
Pharmacophore‑compatible scaffold with late‑stage diversification
Kinase inhibition potency verification after elaboration
High‑Temperature Agrochemical Intermediates
Elevated boiling point for reduced vapor‑phase loss
Mass efficiency in condensation / sulfonylation reactions
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